molecular formula C17H20N2O B2653444 1-苄基-4-(吡啶-2-基)哌啶-4-醇 CAS No. 65869-51-4

1-苄基-4-(吡啶-2-基)哌啶-4-醇

货号: B2653444
CAS 编号: 65869-51-4
分子量: 268.36
InChI 键: IISOQGMXZLAXFV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL” is a chemical compound with the CAS Number: 65869-51-4 . It has a linear formula of C17H20N2O . The IUPAC name for this compound is 1-benzyl-4-(2-pyridinyl)-4-piperidinol . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for “1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL” is 1S/C17H20N2O/c20-17(16-8-4-5-11-18-16)9-12-19(13-10-17)14-15-6-2-1-3-7-15/h1-8,11,20H,9-10,12-14H2 . This code provides a specific description of the molecular structure of the compound.


Physical and Chemical Properties Analysis

The molecular weight of “1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL” is 268.36 . The compound should be stored at a temperature of 2-8°C .

科学研究应用

合成与表征

  • 便利的合成技术: 研究表明哌啶及其相关化合物在复杂有机分子的合成中具有应用。例如,超声波辐照的使用已被证明可以显著减少反应时间并提高苯并噻唑并吡啶化合物的合成产率,突出了哌啶衍生物在促进化学反应中的作用 (Shirani 等人,2021).

  • 催化应用: 哌啶衍生物已被用作烯丙醇分子内胺化的催化剂,形成取代的哌啶和吡咯烷衍生物。这突出了哌啶结构在有机合成中的催化多功能性 (Mukherjee 和 Widenhoefer,2011).

药物化学与药理学

  • 抗结核活性: 含有哌啶单元的化合物已显示出作为结核分枝杆菌 GyrB 抑制剂的潜力,证明了在治疗结核病中的潜在治疗应用 (Jeankumar 等人,2013).

  • 抗癌活性: 涉及哌啶作为催化剂的多取代 4H-吡喃衍生物的微波辅助合成已被探索用于抗癌活性,表明哌啶衍生物与开发新的抗癌剂相关 (Hadiyal 等人,2020).

材料科学

  • 缓蚀: 哌啶衍生物因其对低碳钢的缓蚀性能而受到研究,表明其在保护金属免受腐蚀性环境中的潜在应用 (El Hajjaji 等人,2018).

安全和危害

The safety information for “1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 . Please refer to the MSDS for more detailed safety information .

属性

IUPAC Name

1-benzyl-4-pyridin-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17(16-8-4-5-11-18-16)9-12-19(13-10-17)14-15-6-2-1-3-7-15/h1-8,11,20H,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISOQGMXZLAXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=N2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-bromopyridine (10 mmol) in THF (120 mL) at −78° C. under argon, 2.5 M n-butyl lithium solution in hexane (4.5 mL, 11.25 mmol) was injected over 5 min. After 25 min, 1-benzylpiperidone (10 mmol) was added neat. After 30 min, the mixture was quenched by addition of aqueous NH4Cl solution (50 mL). The mixture diluted with ethyl acetate (200 mL), washed with brine (150 mL), dried (Na2SO4). Solvent was evaporated and the residue was purified by column chromatography (silica gel, EtOAc/Hexane from 20% to 60%) to give the desired product(1.78 g, 66.41% ). 1H-NMR was consistent with the structure.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Yield
66.41%

Synthesis routes and methods II

Procedure details

A solution of 22.2 g of 2-bromopyridine in 100 ml of THF is cooled to −70° C., 87.8 ml of n-butyllithium are added dropwise and the mixture is stirred for 30 minutes. A solution of 25.6 g of 1-benzyl-4-piperidinone in 100 ml of THF is then added dropwise at −60° C., and the mixture is stirred overnight while allowing the temperature to rise to rt. The reaction mixture is poured into water and extracted with ether, the organic phase is washed with water and dried over Na2SO4, and the solvent is evaporated off under vacuum. The residue is chromatographed on silica H gel, eluting with DCM and then with a DCM/MeOH mixture gradient of from (99/1; v/v) to (90/10; v/v). 21.5 g of the expected product are obtained.
Quantity
22.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
87.8 mL
Type
reactant
Reaction Step Two
Quantity
25.6 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。